molecular formula C7H8BrFN2 B1523407 5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine CAS No. 1823944-93-9

5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine

Cat. No.: B1523407
CAS No.: 1823944-93-9
M. Wt: 219.05 g/mol
InChI Key: FKVHDULMOZWGBA-UHFFFAOYSA-N
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Description

5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine is a chemical compound with the molecular formula C7H8BrFN2 and a molecular weight of 219.06 g/mol. This compound is characterized by the presence of a bromine atom and a fluorine atom on its pyrimidine ring, making it a valuable intermediate in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine typically involves halogenation reactions. One common method is the bromination of 4-(2-fluoropropan-2-yl)pyrimidine using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (DCM) under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and purity of the final product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate ion.

  • Reduction: The fluorine atom can be reduced to form a fluoride ion.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Common reagents include sodium hydroxide (NaOH) for hydroxylation and ammonia (NH3) for amination.

Major Products Formed:

  • Oxidation: Bromate ion (BrO3-)

  • Reduction: Fluoride ion (F-)

  • Substitution: Hydroxylated or aminated derivatives of the pyrimidine ring

Scientific Research Applications

5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine is widely used in scientific research due to its versatile chemical properties. It serves as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and organic compounds. Its applications include:

  • Chemistry: Used as a building block in the synthesis of complex organic molecules.

  • Biology: Employed in the study of biological processes and the development of bioactive compounds.

  • Medicine: Utilized in the development of new drugs and therapeutic agents.

  • Industry: Applied in the production of materials with specific chemical and physical properties.

Mechanism of Action

5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine is similar to other halogenated pyrimidines, such as 5-chloro-4-(2-fluoropropan-2-yl)pyrimidine and 5-iodo-4-(2-fluoropropan-2-yl)pyrimidine. These compounds share structural similarities but differ in their reactivity and applications. The presence of different halogens (chlorine, bromine, iodine) influences their chemical behavior and suitability for various reactions.

Comparison with Similar Compounds

  • 5-Chloro-4-(2-fluoropropan-2-yl)pyrimidine

  • 5-Iodo-4-(2-fluoropropan-2-yl)pyrimidine

  • 4-(2-fluoropropan-2-yl)pyrimidine (unsubstituted)

Properties

IUPAC Name

5-bromo-4-(2-fluoropropan-2-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrFN2/c1-7(2,9)6-5(8)3-10-4-11-6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVHDULMOZWGBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=NC=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine
Reactant of Route 2
5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine
Reactant of Route 3
5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine
Reactant of Route 4
5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine
Reactant of Route 5
5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine
Reactant of Route 6
5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine

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